molecular formula C12H12N2OS B8742965 1,2-Benzenediamine, 4-(phenylsulfinyl)- CAS No. 54029-73-1

1,2-Benzenediamine, 4-(phenylsulfinyl)-

Cat. No. B8742965
CAS RN: 54029-73-1
M. Wt: 232.30 g/mol
InChI Key: ONRRILQSLJKTMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Benzenediamine, 4-(phenylsulfinyl)- is a useful research compound. Its molecular formula is C12H12N2OS and its molecular weight is 232.30 g/mol. The purity is usually 95%.
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properties

CAS RN

54029-73-1

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

4-(benzenesulfinyl)benzene-1,2-diamine

InChI

InChI=1S/C12H12N2OS/c13-11-7-6-10(8-12(11)14)16(15)9-4-2-1-3-5-9/h1-8H,13-14H2

InChI Key

ONRRILQSLJKTMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)C2=CC(=C(C=C2)N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5.4 G. of 2-amino-4-phenylsulfinyl-1-nitrobenzen is hydrogenated at 1 atmosphere pressure in 500 ml. methanol in the presence of 5 g. 5% palladized carbon, until the theoretical uptake of hydrogen has occurred. The catalyst is removed by filtration and the filtrate stripped under vacuum. The residue is recrystallized from methanol-benzene, yielding 1,2-diamino-4-phenylsulfinylbenzene.
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Synthesis routes and methods II

Procedure details

3.5 G. of 2-acetamido-4-phenylthio-1-nitrobenzene is dissolved in 35 ml. chloroform and treated at -25° C to -20° C with 2.5 g. 40% peracetic acid in 5 ml. methanol. The reaction mixture is allowed to warm slowly to 20°-25° C where it is held for four hours, then washed with sodium bisulfate solution and then with sodium bicarbonate solution. Evaporation of the solvent leaves 2-acetamido-4-phenylsulfinyl-1-nitrobenzene as a gum. This is treated with 20 ml. methanol and 10 ml. 5N aqueous sodium hydroxide at 20°-25° C for one hour. The mixture is diluted with water and the crude product filtered off. Recrystallization from benzene yields pure 2-amino-1-nitro-4-phenylsulfinylbenzene. 2.7 G. of 2-amino-1-nitro-4-phenylsulfinylbenzene is hydrogenated in 270 ml. methanol in the presence of 2.7 g. 5% palladized charcoal at one atmosphere pressure, until the theoretical uptake of hydrogen has occurred. The catalyst is removed by filtration and the filtrate concentrated to dryness. The residue is triturated with hot benzene, affording pure 1,2-diamino-4-phenylsulfinylbenzene.
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